3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride
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Overview
Description
3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N2 and its molecular weight is 291.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Chemistry
- Functionalized Piperidine Derivatives Synthesis : A study by Shaterian & Azizi (2013) details a one-pot procedure for preparing functionalized piperidine derivatives, potentially relevant to the structure of 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride.
- Synthesis of Zwitterionic Pyridazine Derivatives : Yamazaki et al. (1971) explored the synthesis of pyridazine derivatives starting with ethyl 2-piperidine-carboxylate, which shares structural similarities with our compound of interest (Yamazaki, Nagata, Nohara, & Urano, 1971).
- Adduct Formation Studies : Research by Jaura et al. (1978) investigated the formation of adducts with compounds like piperidine, offering insights into potential reactivity patterns relevant to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride (Jaura, Dhingra, Mahajan, & Lal, 1978).
Pharmaceutical Research
- Antiarrhythmic Agent Synthesis : Oinuma et al. (1990) described the synthesis of compounds related to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride, which were used as selective class III antiarrhythmic agents (Oinuma, Miyake, Yamanaka, Shino, & Hamano, 1990).
- Anticancer Activity Studies : Aeluri et al. (2012) focused on polysubstituted piperidines and their conversion into piperidin-4-one-3-carboxylates, with significant anticancer activity, highlighting the pharmaceutical potential of compounds structurally related to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride (Aeluri, Alla, Bommena, Murthy, & Jain, 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Research : A study by Daoud et al. (2014) reported on the inhibition efficiency of a compound structurally similar to 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride on the corrosion of mild steel, indicating potential applications in materials science (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Catalysis Research
- Catalysis with Acid-Base Bifunctional Ionic Liquids : Zhang et al. (2010) conducted a study on the catalysis of reactions involving aniline, which may be relevant given the aniline component in 3-Ethyl-N-(piperidin-4-ylmethyl)aniline; dihydrochloride (Zhang, Yang, Xue, Fu, An, & Gao, 2010).
Safety and Hazards
Properties
IUPAC Name |
3-ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13;;/h3-5,10,13,15-16H,2,6-9,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNLFUVSXGXAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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